molecular formula C15H18FNO4 B13884239 4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No.: B13884239
M. Wt: 295.31 g/mol
InChI Key: SDBJTFKHODCRGH-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoro group, a methyl group, and a phenylmethoxycarbonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents like sodium azide or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

4-fluoro-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(13(18)19)10-17(8-7-12(15)16)14(20)21-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,19)

InChI Key

SDBJTFKHODCRGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1F)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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